Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate
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Overview
Description
Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[44]Nonane-2-Carboxylate is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of both enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield carboxylic acids, while reduction of the ketone group may produce secondary alcohols.
Scientific Research Applications
Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate: shares structural similarities with other spiro compounds and diazaspiro compounds.
Spiro[4.4]nonane derivatives: These compounds have similar spirocyclic structures but may differ in functional groups and stereochemistry.
Diazaspiro compounds: These compounds contain similar diazaspiro frameworks but may have different substituents and stereochemical configurations.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its racemic nature also adds to its complexity and potential for diverse applications.
Properties
Molecular Formula |
C13H22N2O4 |
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Molecular Weight |
270.32 g/mol |
IUPAC Name |
tert-butyl (4S,5S)-4-(hydroxymethyl)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-4-13(8-15)9(7-16)6-14-10(13)17/h9,16H,4-8H2,1-3H3,(H,14,17)/t9-,13+/m0/s1 |
InChI Key |
QEMZDNGDJSMWFR-TVQRCGJNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2(C1)[C@@H](CNC2=O)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)CO |
Origin of Product |
United States |
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